

An In-depth Technical Guide to the Synthesis of Rocastine

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Compound of Interest

Compound Name: Rocastine

Cat. No.: B1679498

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This technical guide provides a detailed overview of the synthetic pathway for **Rocastine**, a potent H1 antihistamine. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive understanding of the chemical processes involved in the synthesis of this compound. This document outlines the key precursors, reaction steps, and experimental details based on established scientific literature.

Introduction to Rocastine

Rocastine is a second-generation H1 receptor antagonist known for its efficacy in treating allergic rhinitis and other allergic conditions. Its chemical name is 2-[2-(dimethylamino)ethyl]-3,4-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepine-5(2H)-thione. The therapeutic activity of **Rocastine** is primarily attributed to its (R)-enantiomer, which exhibits significantly higher potency than the (S)-isomer[1]. This guide will focus on the synthesis of the racemic mixture and the enantiomerically pure forms of **Rocastine**.

Rocastine Synthesis Pathway

The synthesis of **Rocastine** involves a multi-step process starting from readily available precursors. The core of the synthesis is the construction of the tricyclic pyrido[3,2-f]-1,4-oxazepine ring system, followed by the introduction of the dimethylaminoethyl side chain.

Key Precursors

The primary precursors for the synthesis of **Rocastine** are:

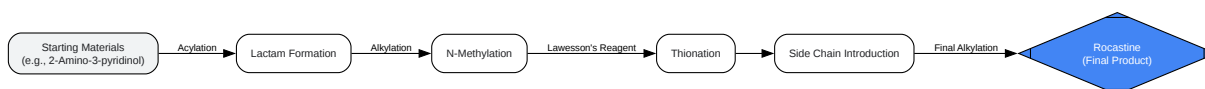
- 2-Amino-3-pyridinol
- Chloroacetyl chloride
- Methylamine
- Lawesson's reagent
- 1-(2-Chloroethyl)pyrrolidine hydrochloride or similar alkylating agents for the side chain introduction.

Schematic Overview of the Synthesis

The synthesis can be broadly divided into the following key transformations:

- Formation of the Lactam Ring: Condensation of 2-amino-3-pyridinol with chloroacetyl chloride to form the initial lactam.
- N-Alkylation: Introduction of the methyl group at the nitrogen of the lactam ring.
- Thionation: Conversion of the lactam carbonyl group to a thiocarbonyl group using Lawesson's reagent.
- Side Chain Attachment: Alkylation at the oxazepine nitrogen with the desired dimethylaminoethyl side chain.

The following diagram illustrates the logical flow of the **Rocastine** synthesis pathway.



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Caption: Logical workflow for the synthesis of **Rocastine**.

Experimental Protocols

The following sections provide a generalized experimental protocol for the key steps in the **Rocastine** synthesis, based on analogous reactions reported in the literature.

Synthesis of 2-(2-Chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f][1][2]oxazepine-5(4H)-thione

This intermediate is a crucial precursor for the final introduction of the dimethylamino group. A similar synthesis is described for an analog, which can be adapted for this specific intermediate.

Reaction:

- To a solution of 2-(2-chloroethyl)-2,5-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepine-5(4H)-thione in a suitable solvent such as dimethylsulfoxide, add potassium carbonate.
- The reaction mixture is stirred at room temperature for a specified period.
- The progress of the reaction is monitored by thin-layer chromatography.
- Upon completion, the mixture is filtered, and the solvent is removed under reduced pressure.
- The residue is purified by column chromatography to yield the desired product.

Synthesis of Rocastine

The final step involves the reaction of the chloroethyl intermediate with dimethylamine.

Reaction:

- The precursor, 2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f][1][2]oxazepine-5(4H)-thione, is dissolved in an excess of dimethylamine, which can also serve as the solvent.
- The reaction vessel is sealed and the mixture is stirred at room temperature for several days.
- The excess dimethylamine is evaporated.

- The resulting solid residue is taken up in a suitable organic solvent like methylene chloride and washed with an aqueous base (e.g., 1N NaOH) and water.
- The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated.
- The crude product can be further purified by recrystallization or chromatography.

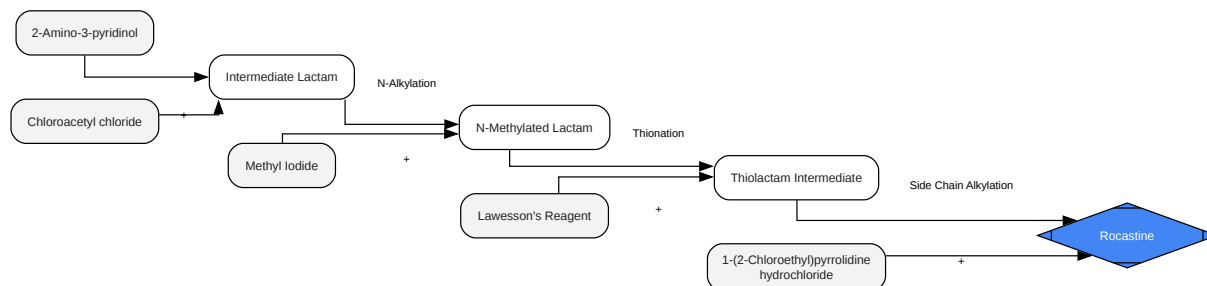
Quantitative Data

The following table summarizes typical yields for reactions analogous to the synthesis of **Rocastine**, as reported in the literature. Actual yields for the **Rocastine** synthesis may vary depending on the specific reaction conditions and scale.

Reaction Step	Starting Material	Product	Typical Yield (%)
Side Chain Attachment (Azetidine Analog)	2-(2-chloroethyl)-2,5-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepine-5(4H)-thione	2-[2-(1-Azetidinyl)ethyl]-2,3-dihydro-4-methylpyrido[3,2-f]oxazepine-5(4H)-thione fumarate	31%
Side Chain Attachment (Dimethylamine Analog)	2-(2-chloroethyl)-2,3-dihydro-4-methyl-7-nitro-1,4-benzoxazepine-5(4H)-thione	2-[2-(Dimethylamino)ethyl]-2,3-dihydro-4-methyl-7-nitro-1,4-benzoxazepine-5(4H)-thione	Not specified

Visualization of the Rocastine Synthesis Pathway

The following diagram provides a detailed visualization of the chemical transformations in the **Rocastine** synthesis pathway.



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References

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